
Fmoc-Ser(PO(NHPr)2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser(PO(NHPr)2)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a serine derivative where the hydroxyl group of serine is phosphorylated and further modified with diisopropylamine groups. The Fmoc group is known for its hydrophobicity and aromaticity, which promotes the association of building blocks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(PO(NHPr)2)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble solid support. The Fmoc group is then removed using piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent . The phosphorylation of the serine residue can be achieved using phosphorylating agents such as diisopropyl phosphoramidite, followed by oxidation to form the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of peptides with high purity. The use of automated systems also reduces the risk of human error and increases reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ser(PO(NHPr)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling: Formation of peptide bonds using activated esters or coupling reagents.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Diisopropyl phosphoramidite: Used for phosphorylation.
Activated esters or coupling reagents: Used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, phosphorylated serine derivatives, and peptide chains with this compound incorporated .
Aplicaciones Científicas De Investigación
Fmoc-Ser(PO(NHPr)2)-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-Ser(PO(NHPr)2)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phosphorylated serine residue can mimic natural phosphorylation events, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ser(OH)-OH: A non-phosphorylated serine derivative.
Fmoc-Thr(PO(NHPr)2)-OH: A threonine derivative with similar phosphorylation.
Fmoc-Tyr(PO(NHPr)2)-OH: A tyrosine derivative with similar phosphorylation.
Uniqueness
Fmoc-Ser(PO(NHPr)2)-OH is unique due to its specific phosphorylation pattern and the presence of the Fmoc protective group. This combination allows for precise control over peptide synthesis and the study of phosphorylation effects, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C24H32N3O6P |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
Clave InChI |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
SMILES isomérico |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



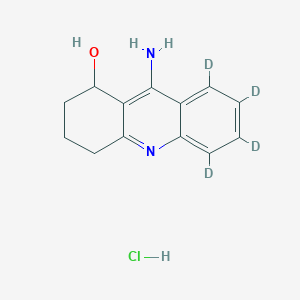
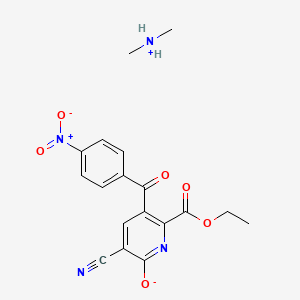
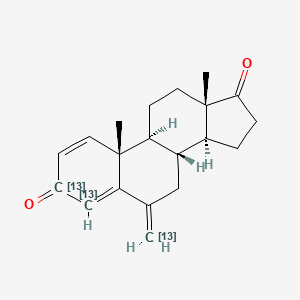

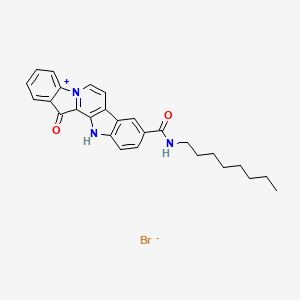
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
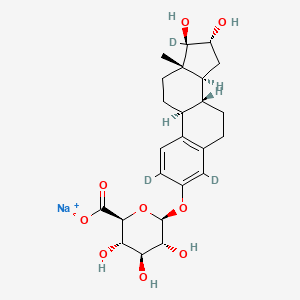
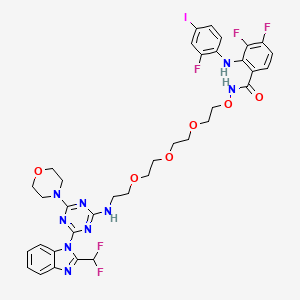
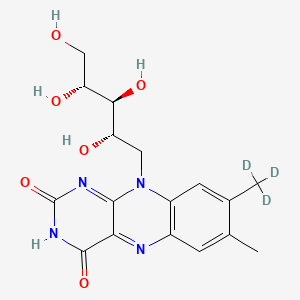
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
